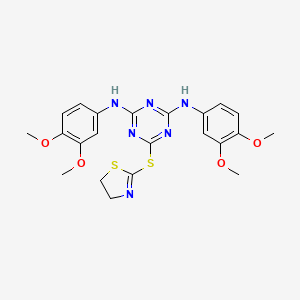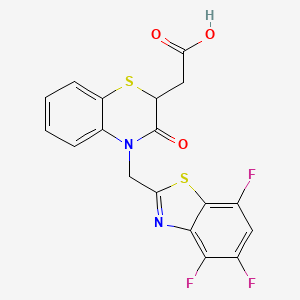
3,4-Dihydro-3-oxo-4-((4,5,7-trifluoro-2-benzothiazolyl)methyl)-2H-1,4-benzothiazine-2-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SPR-210 is a compound known for its role as an aldose reductase inhibitor. Aldose reductase is an enzyme involved in the polyol pathway, which converts glucose to sorbitol. By inhibiting this enzyme, SPR-210 has potential therapeutic applications, particularly in preventing and improving diabetic complications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of SPR-210 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. general synthetic methods for similar compounds often involve the use of organic solvents, catalysts, and controlled temperature conditions to achieve the desired chemical transformations .
Industrial Production Methods
Industrial production of SPR-210 would likely involve large-scale chemical synthesis using batch or continuous flow reactors. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations would include the selection of raw materials, reaction conditions, and purification methods to ensure the final product meets pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions
SPR-210 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving SPR-210 include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of SPR-210 .
Applications De Recherche Scientifique
SPR-210 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study aldose reductase inhibition and related chemical reactions.
Biology: Investigated for its effects on cellular processes and enzyme activity.
Medicine: Explored as a potential therapeutic agent for preventing and improving diabetic complications, such as neuropathy and retinopathy.
Industry: Utilized in the development of pharmaceuticals and other chemical products
Mécanisme D'action
SPR-210 exerts its effects by inhibiting the enzyme aldose reductase. This enzyme catalyzes the reduction of glucose to sorbitol, a process that is upregulated in diabetic conditions. By inhibiting aldose reductase, SPR-210 reduces the accumulation of sorbitol in tissues, thereby preventing or ameliorating diabetic complications. The molecular targets and pathways involved include the polyol pathway and related metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to SPR-210 include other aldose reductase inhibitors such as epalrestat and ranirestat. These compounds share a common mechanism of action but differ in their chemical structures and pharmacokinetic properties .
Uniqueness of SPR-210
SPR-210 is unique in its high potency and selectivity for aldose reductase. It has shown greater efficacy in reducing sorbitol accumulation and improving diabetic complications compared to other inhibitors. Additionally, SPR-210 exhibits a noncompetitive mechanism with respect to its substrate, which may contribute to its superior therapeutic profile .
Propriétés
Numéro CAS |
143162-65-6 |
|---|---|
Formule moléculaire |
C18H11F3N2O3S2 |
Poids moléculaire |
424.4 g/mol |
Nom IUPAC |
2-[3-oxo-4-[(4,5,7-trifluoro-1,3-benzothiazol-2-yl)methyl]-1,4-benzothiazin-2-yl]acetic acid |
InChI |
InChI=1S/C18H11F3N2O3S2/c19-8-5-9(20)17-16(15(8)21)22-13(28-17)7-23-10-3-1-2-4-11(10)27-12(18(23)26)6-14(24)25/h1-5,12H,6-7H2,(H,24,25) |
Clé InChI |
BUYWFAJWTSIACV-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N(C(=O)C(S2)CC(=O)O)CC3=NC4=C(C(=CC(=C4S3)F)F)F |
SMILES canonique |
C1=CC=C2C(=C1)N(C(=O)C(S2)CC(=O)O)CC3=NC4=C(C(=CC(=C4S3)F)F)F |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
2-(4-(4,5,7-trifluorobenzothiazol-2-yl)methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid 3,4-dihydro-3-oxo-4-((4,5,7-trifluoro-2-benzothiazolyl)methyl)-2H-1,4-benzothiazine-2-acetic acid SG-210 SPR 210 SPR-210 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



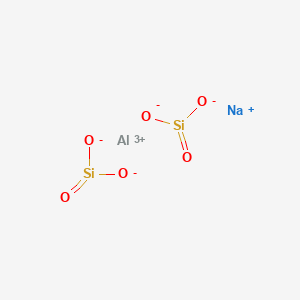
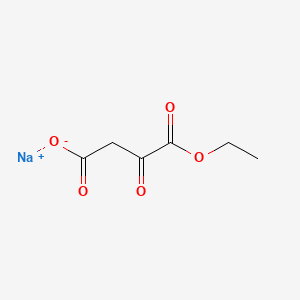
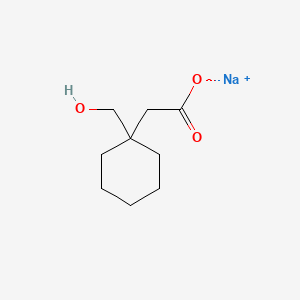
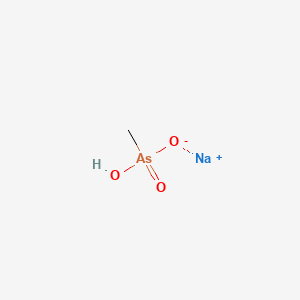
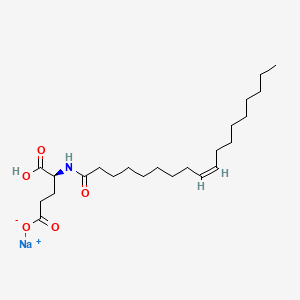

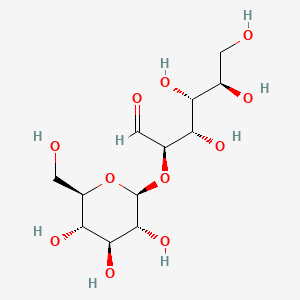
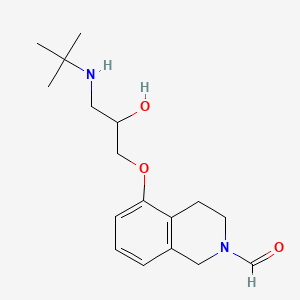
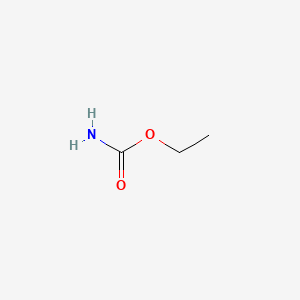

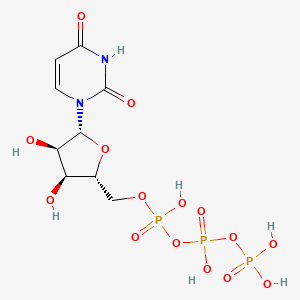
![ethyl {2-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate](/img/structure/B1682118.png)
